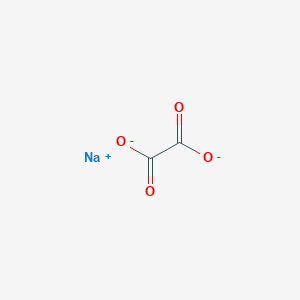
Montmorillonite
Overview
Description
Synthesis
Bentonite's synthesis involves various innovative methods to enhance its properties for specific applications. For instance, surfactant-modified bentonite has been developed as an efficient catalyst for synthesizing 3,4-dihydropyrano[c]chromene derivatives, highlighting the material's versatility and potential in organic synthesis (Sedaghat et al., 2014). Other methods include the synthesis of magnetic nanocomposites and copper nanoparticles supported on bentonite for enhanced catalytic activities in various chemical reactions (Bananezhad et al., 2019), (Issaabadi et al., 2017).
Molecular Structure Analysis
The molecular structure of bentonite, especially when modified or synthesized with various composites, shows significant changes. For example, the bentonite/g-C3N4 composite demonstrated an enhanced photocatalytic activity due to the efficient migration of photogenerated electrons and holes, indicating a synergistic effect at the molecular level (Li et al., 2014).
Chemical Reactions and Properties
Bentonite's chemical reactivity is highlighted by its use as a catalyst in various reactions. The synthesis of bentonite-based bismuth ferrites showed good response to visible and UV light, suggesting its potential in photocatalytic applications (Wei et al., 2020). Additionally, the modification of bentonite with magnetic particles enhances its sorption properties, proving its efficiency in removing toxic metals from solutions (Mockovčiaková et al., 2010).
Physical Properties Analysis
The physical properties of bentonite, such as its sorption capacity and surface area, can be significantly enhanced through various synthesis methods. For instance, the synthesis of super-absorbent nanocomposite hydrogels based on bentonite demonstrates the material's high water absorption capacity, contributing to sustainable development and green chemistry (Le et al., 2022).
Chemical Properties Analysis
The chemical properties of bentonite, particularly its ability to support the synthesis and stabilization of nanoparticles, underscore its importance in catalytic processes. The bentonite/zeolite-P composite, for example, shows enhanced physicochemical properties and catalytic activity, making it a low-cost catalyst for biodiesel production from palm oil (Abukhadra et al., 2019).
Scientific Research Applications
Wastewater Treatment : Bentonite clays are effective in purifying wastewater from industrial enterprises, particularly in removing heavy metal ions like chromium(III) due to their adsorption properties and cost-effectiveness. They are advantageous over other sorbents because of their affordability, potential for regeneration, and multiple applications (Sakalova et al., 2020).
Environmental Protection : Bentonite, especially in composite with nanomaterials, is frequently used in environmental protection, notably in wastewater treatment. It's valued for its large specific surface area and excellent sorption properties (Pintér-Móricz & Dr. Zákányiné Dr. Mészáros, 2021).
Drilling Fluids : In the drilling industry, bentonite is used to modify the viscosity of drilling fluids. Its rheological properties are influenced by factors like temperature, electrolytes, pH, and concentration. Bentonites are smectite-rich clays often used in drilling fluids, and their composition varies significantly, affecting their behavior (Zhang et al., 2020).
Development of Nanomaterials : Bentonite's substitution for metallic nanomaterials is a key focus in nanosystem manufacturing. Research has been conducted to understand the swelling process of nanobentonite systems and to develop a scientific-methodological framework for its benefication (Shahbazov, 2021).
Radioactive Waste Containment : Bentonites, particularly sodic bentonite, are widely used as sealing agents and proposed for high-level nuclear waste repositories as impermeable barriers due to their ability to swell in water and low hydraulic conductivity (Couture, 1985).
Medical Applications : Bentonites have shown promise as cell protectors, reducing side effects of drugs, promoting cell growth, and improving health. Their effects vary depending on cell type, making dosage and exposure time important considerations (Nones et al., 2015).
Foundry Industry : In the foundry industry, bentonite is used to modify moulding sands, with recycling of dust generated during the process being crucial from an ecological standpoint. FTIR (Fourier Transform Infrared spectroscopy) analysis is used to examine these modifications (Paluszkiewicz et al., 2008).
Pollution Control : Bentonite's high cation exchange capacity makes it an effective adsorbent in pollution control. Its ability to adsorb organic and anionic materials can be enhanced through modification (Orucoglu & Schroeder, 2016).
Radioactive Waste Isolation : Bentonite's application in radioactive waste repositories as a potential buffer material due to its high swelling capacity and low hydraulic conductivity has been studied extensively (Bharat & Gapak, 2018).
Water Purification : Bentonite's role in the removal of lanthanum from aqueous solutions demonstrates its potential in water purification (Chegrouche et al., 1997).
Safety and Hazards
Bentonite is of low acute toxicity . Long-term exposure to any respiritible mineral dust could cause slight effects on the respiratory system . Wet bentonite spillage constitutes a major slipping hazard . Bentonite can also be a lung and eye irritant and depending on its source, it could contain toxins .
Future Directions
The bentonite market is expected to grow at a CAGR of 6.5% from 2023 to 2033 . Future research directions for the study of the evolution of bentonite swelling properties under thermo-chemical effects are proposed . Bentonite clay has a large scope of application, from cosmetics to buffer material in nuclear waste repositories .
Mechanism of Action
Target of Action
Trolnitrate, also known as Trolnitrate [INN] or Bentonite, is an organic nitrate with vasodilatory activity . The primary target of Trolnitrate is the liberation of Nitric Oxide (NO) . Nitric Oxide is a potent vasodilator that plays a crucial role in regulating vascular tone and blood flow.
Mode of Action
Trolnitrate acts as a smooth muscle depressant . It dilates the coronary vessels, similar to nitroglycerin and other organic nitrates . This dilation of blood vessels reduces the amount of work the heart has to do and increases the supply of blood and oxygen to the heart.
Biochemical Pathways
It is known that the compound’s vasodilatory effect is mediated through the liberation of nitric oxide (no), which is a key player in various biochemical pathways related to vascular tone and blood flow regulation .
Result of Action
The primary molecular effect of Trolnitrate is the dilation of coronary vessels . This results in increased blood and oxygen supply to the heart, thereby helping to prevent or ameliorate attacks of angina pectoris
Action Environment
These factors can include diet, lifestyle habits (such as smoking and alcohol consumption), and exposure to environmental pollutants
Biochemical Analysis
Biochemical Properties
Trolnitrate is known to interact with various enzymes and proteins in the body. Its primary action is as a smooth muscle depressant . This property allows Trolnitrate to dilate the coronary vessels, similar to the action of nitroglycerin and other organic nitrates
Cellular Effects
Trolnitrate exerts significant effects on various types of cells, particularly those in the cardiovascular system. By acting as a smooth muscle depressant, Trolnitrate influences cell function by causing dilation of the coronary vessels
Molecular Mechanism
The molecular mechanism of Trolnitrate involves its action as a vasodilator. It exerts its effects at the molecular level primarily through its interactions with smooth muscle cells in the coronary vessels . The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with Trolnitrate’s action are areas of active research.
properties
IUPAC Name |
dialuminum;dioxosilane;oxygen(2-);hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJOJGAPFQRJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2H2O12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Acros Organics MSDS] | |
| Record name | Montmorillonite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17611 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Powder | |
CAS RN |
1318-93-0, 1302-78-9 | |
| Record name | Montmorillonite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Montmorillonite | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13654 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Montmorillonite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONTMORILLONITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bentonite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Montmorillonite | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: What is the molecular formula and weight of montmorillonite, the primary component of bentonite?
A1: While this compound's exact composition is variable, a general formula is (Na,Ca)0.33(Al,Mg)2(Si4O10)(OH)2·nH2O. Its molecular weight also varies based on the specific composition and hydration state.
Q2: What spectroscopic techniques are used to characterize bentonite?
A2: Researchers utilize various techniques like X-ray diffraction (XRD) [, , , , , , , , ], Fourier transform infrared (FTIR) spectroscopy [, , , , , , ], and scanning electron microscopy (SEM) [, , , , ] to analyze bentonite's structure, mineral composition, and surface characteristics.
Q3: What makes bentonite a good adsorbent?
A3: Bentonite's adsorption capacity stems from its large surface area, porous structure, and the presence of exchangeable cations between its layers [, , , , , , , , , ].
Q4: How can the properties of bentonite be modified for specific applications?
A4: Bentonite's properties can be tailored through various techniques like acid activation [], cation exchange with organic surfactants [, , , , , , , , ], and pillarization with metal oxides [, ].
Q5: How does sodium activation impact the properties of bentonite?
A5: Sodium activation significantly enhances bentonite's swelling capacity and thixotropic properties, making it suitable for drilling fluid applications []. This process involves converting calcium bentonite to its sodium form using sodium carbonate [].
Q6: How effective is bentonite in removing organic pollutants from wastewater?
A6: Modified bentonites, particularly organobentonites, demonstrate high efficiency in removing organic pollutants like phenol, dibenzofuran, and dyes [, , , , , , , ]. The modification enhances its affinity for organic molecules.
Q7: How does bentonite contribute to environmental sustainability?
A7: Bentonite's abundance, low cost, and ability to be modified for specific applications make it a sustainable material [, , , , ]. Its use in wastewater treatment and as a cement replacement in concrete contributes to environmental protection and resource conservation.
Q8: What are the current research gaps in understanding bentonite's behavior?
A8: Further research is needed to understand the long-term performance of bentonite in various applications, particularly in complex environments like geological repositories [, , ].
Q9: What are the limitations of using bentonite?
A9: While bentonite boasts several advantages, limitations include its susceptibility to changes in water chemistry (e.g., high salinity and acidity) [], potential variability in performance depending on the source and type of bentonite, and the need for further research on its long-term stability in certain applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-octoxy-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B74733.png)











